molecular formula C5H8ClNOS B13802692 Thiazolidine, 3-(chloroacetyl)- CAS No. 52837-50-0

Thiazolidine, 3-(chloroacetyl)-

Cat. No.: B13802692
CAS No.: 52837-50-0
M. Wt: 165.64 g/mol
InChI Key: UDFTYHXUNLWFLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiazolidine, 3-(chloroacetyl)- typically involves the reaction of thiosemicarbazide with chloroacetyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:

[ \text{Thiosemicarbazide} + \text{Chloroacetyl chloride} \rightarrow \text{Thiazolidine, 3-(chloroacetyl)-} ]

Industrial Production Methods: Industrial production of Thiazolidine, 3-(chloroacetyl)- often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions helps in achieving higher yields and purity of the compound . Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Thiazolidine, 3-(chloroacetyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazolidine derivatives with different functional groups .

Properties

CAS No.

52837-50-0

Molecular Formula

C5H8ClNOS

Molecular Weight

165.64 g/mol

IUPAC Name

2-chloro-1-(1,3-thiazolidin-3-yl)ethanone

InChI

InChI=1S/C5H8ClNOS/c6-3-5(8)7-1-2-9-4-7/h1-4H2

InChI Key

UDFTYHXUNLWFLI-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1C(=O)CCl

Origin of Product

United States

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